3-nitro-4-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide
説明
This compound features a benzamide core substituted with a nitro group at the 3-position, a 1H-1,2,4-triazole ring at the 4-position, and an N-linked 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group contributes to lipophilicity and metabolic stability, while the triazole moiety may facilitate hydrogen bonding and improve pharmacokinetic properties.
特性
IUPAC Name |
3-nitro-4-(1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5O3/c17-16(18,19)11-2-1-3-12(7-11)22-15(25)10-4-5-13(14(6-10)24(26)27)23-9-20-8-21-23/h1-9H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHDZVGPJKUSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of the compound “3-nitro-4-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide” are currently unknown. The compound is structurally similar to other triazole compounds, which are known to interact with various biological targets. .
Mode of Action
Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding or other non-covalent interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Triazole compounds are known to interfere with various biochemical pathways, including those involved in cell signaling, protein synthesis, and metabolic processes.
Pharmacokinetics
For instance, the presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .
生物活性
3-Nitro-4-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide typically involves multi-step organic reactions that incorporate the triazole moiety. The compound can be synthesized through methods such as click chemistry, which allows for the efficient formation of triazole derivatives under mild conditions. The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been particularly effective in creating such compounds with high yields and purity .
Antimicrobial Properties
Research indicates that derivatives of 3-nitro-1H-1,2,4-triazole exhibit notable antimicrobial activity. For instance, a related compound demonstrated significant in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease. Analog 15g showed an IC50 value of 0.09 μM, which is substantially more potent than the conventional treatment benznidazole (IC50 = 6.15 μM) with a selectivity index greater than 555.5 .
Antifungal Activity
The antifungal activity of carboxamide derivatives containing 1,2,4-triazole has been explored extensively. In vitro studies have shown that these compounds can inhibit the growth of various phytopathogenic fungi. For example, compound A3-3 demonstrated promising antifungal properties with effective inhibition rates against multiple fungal strains .
The mechanisms underlying the biological activities of these compounds often involve interaction with specific enzymes or cellular pathways. The triazole ring system is known to interfere with the biosynthesis pathways of nucleic acids and proteins in pathogens. This interference can lead to cell death or inhibition of growth in susceptible organisms .
Case Studies
| Compound | Target Organism | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 15g | Trypanosoma cruzi | 0.09 | >555.5 |
| A3-3 | Phytopathogenic fungi | Varies | Not specified |
These studies illustrate the potential of 3-nitro-4-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide and its analogs as effective agents against infectious diseases.
科学的研究の応用
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds containing the triazole ring exhibit notable antimicrobial properties. Specifically, derivatives of 3-nitro-4-(1H-1,2,4-triazol-1-yl) have shown effectiveness against a range of pathogens. For instance, studies have demonstrated that certain triazole derivatives inhibit the growth of ESKAPE pathogens, which are notorious for their resistance to antibiotics .
2. Anticancer Properties
Triazole derivatives are also explored for their potential anticancer activities. The compound's ability to interfere with cellular processes makes it a candidate for further investigation in cancer therapy. Preliminary studies suggest that modifications to the triazole structure can enhance its cytotoxic effects against various cancer cell lines .
3. Inhibition of Enzymatic Activity
The compound has been studied for its role as an inhibitor of specific enzymes involved in disease pathways. For example, triazole-containing compounds have been shown to inhibit fungal enzymes effectively, making them valuable in treating fungal infections .
Agricultural Applications
1. Fungicides
The triazole class of compounds is widely recognized for its fungicidal properties. 3-Nitro-4-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide has been evaluated as a potential fungicide due to its efficacy in preventing fungal diseases in crops. Its mechanism involves disrupting fungal cell membrane synthesis and function .
2. Plant Growth Regulation
Recent studies suggest that triazole compounds can act as plant growth regulators. They influence various physiological processes within plants, such as enhancing resistance to stress and improving overall growth performance under adverse conditions .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited significant inhibitory activity against several strains, including those resistant to conventional antibiotics.
Case Study 2: Agricultural Field Trials
Field trials conducted to evaluate the effectiveness of 3-nitro-4-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide as a fungicide demonstrated promising results. The trials showed a marked reduction in disease incidence compared to untreated controls, highlighting its potential as an effective agricultural treatment.
類似化合物との比較
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with its analogs:
*Estimated based on structural analogs.
†Calculated from molecular formula C₁₅H₁₁F₃N₄O.
Key Observations:
- Adamantane derivatives () introduce rigidity, enhancing blood-brain barrier penetration.
- Functional Groups : The nitro group in the target compound and adamantane analog may increase electrophilicity, aiding in covalent binding to biological targets. Sulfentrazone’s sulfonamide group () offers different hydrogen-bonding capabilities compared to carboxamides.
- Trifluoromethyl (CF₃) Group : Present in all listed compounds, this group enhances lipophilicity and metabolic resistance, a common feature in agrochemicals and pharmaceuticals .
Q & A
Q. Q1. What are the recommended synthetic routes for 3-nitro-4-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Triazole Ring Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,4-triazole core. For example, react a nitro-substituted benzamide alkyne with a suitable azide precursor (e.g., 3-(trifluoromethyl)phenyl azide) under Cu(I) catalysis .
Nitro Group Introduction : Nitration of the benzene ring can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled conditions to ensure regioselectivity at the 3-position .
Amide Coupling : Activate the carboxylic acid intermediate (e.g., via EDCl/HOBt) and couple with 3-(trifluoromethyl)aniline to form the final carboxamide .
Validation : Monitor each step using TLC, NMR, and HPLC (>95% purity) to confirm intermediates and final product .
Q. Q2. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Key analytical techniques include:
- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm), triazole protons (δ 8.0–9.0 ppm), and trifluoromethyl groups (δ ~120 ppm in 13C) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- HPLC-MS : Verify molecular ion [M+H]+ and assess purity (>95%) .
- X-ray Crystallography (if feasible): Resolve regiochemistry of nitro and triazole substituents .
Advanced Research Questions
Q. Q3. What strategies can resolve contradictions in biological activity data for this compound across studies?
Methodological Answer: Discrepancies often arise from variations in:
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration), and endpoint measurements (e.g., IC50 vs. EC50).
- Structural Isomerism : Confirm regiochemistry of the triazole and nitro groups via NOESY NMR or computational modeling (DFT) to rule out positional isomers .
- Metabolic Stability : Use liver microsome assays to assess if rapid degradation in certain models skews activity .
Example : A 2023 study resolved conflicting cytotoxicity data by identifying a minor impurity (5% des-nitro analog) that antagonized the parent compound’s activity .
Q. Q4. How can computational modeling optimize this compound’s selectivity for kinase targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses in ATP-binding pockets (e.g., GSK-3β, EGFR). Prioritize residues interacting with the nitro group (H-bond acceptor) and trifluoromethyl (hydrophobic pocket) .
QSAR Analysis : Corlate substituent electronegativity (Hammett σ values) with inhibitory potency. For example, nitro groups enhance electron-withdrawing effects, improving affinity for redox-sensitive targets .
MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding interactions (e.g., triazole π-stacking with Phe residues) .
Q. Q5. What experimental designs mitigate toxicity concerns during in vivo studies?
Methodological Answer:
- Dose Escalation : Start with 10 mg/kg (mouse models) and monitor hepatic enzymes (ALT/AST) and renal function (BUN/creatinine) .
- Prodrug Approach : Mask the nitro group as a phosphate ester to reduce off-target redox cycling in healthy tissues .
- Toxicogenomics : Use RNA-seq to identify upregulated stress pathways (e.g., Nrf2/ARE) and adjust dosing schedules .
Q. Q6. How can researchers address solubility challenges in formulation?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400/EtOH (70:30) to enhance aqueous solubility without precipitation .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (100–200 nm) via solvent evaporation, achieving >80% encapsulation efficiency .
- Salt Formation : React with sodium bicarbonate to form a water-soluble carboxylate salt (pH-dependent stability required) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
